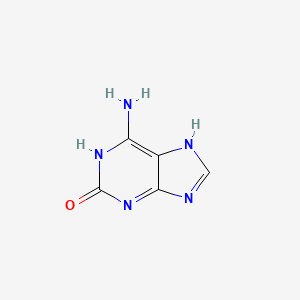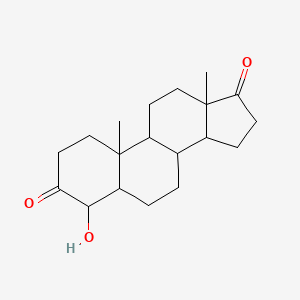
7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel is a biochemical used for proteomics research . It is a derivative of baccatin III . The molecular formula is C58H72N2O18, and the molecular weight is 1085.19 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel are not detailed in the web search results. The molecular formula is C58H72N2O18, and the molecular weight is 1085.19 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques : Methods have been developed for the stereoselective synthesis of protected N-Boc hydroxy methyl phenyl azetidinone, which is a key intermediate in the synthesis of novel C-3' methyl taxotere (docetaxel) analogs (Lucatelli et al., 2002).
Derivative Synthesis : Research has shown effective approaches for creating α-aminoalkylacrylic acid derivatives, leading to the synthesis of C-2′ hydroxymethyl analogues of docetaxel (Génisson et al., 1996).
Protective Groups in Synthesis : The use of 2-monosubstituted-1,3-oxazolidines as protective groups for N-boc-phenylisoserine in docetaxel preparation is a novel approach that has been explored (Didier et al., 1994).
Anticancer Applications
Activity Against Cancer Cell Lines : New taxoids, including variants of docetaxel, have shown excellent cytotoxicity against various human cancer cell lines, highlighting their potential in cancer therapy (Ojima et al., 1996).
Improved Solubility and Delivery : Research on docetaxel/2-Hydroxypropyl β-Cyclodextrin inclusion complexes has demonstrated increased solubility and effective release from nanochannel drug delivery systems, indicating potential for improved cancer treatment applications (Ferrati et al., 2015).
Nanocarrier Systems : The development of high docetaxel loaded poly(2-oxazoline)s micelles offers a promising approach for delivering docetaxel with high drug loading content and good safety, showing considerable anti-cancer activity (Xu et al., 2021).
Safety and Hazards
Propiedades
Número CAS |
1714967-25-5 |
|---|---|
Fórmula molecular |
C58H72N2O18 |
Peso molecular |
1085.19 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid](/img/structure/B601102.png)
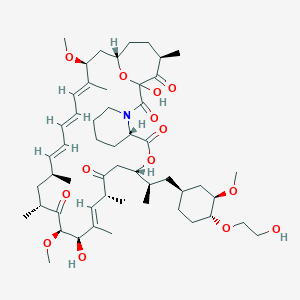
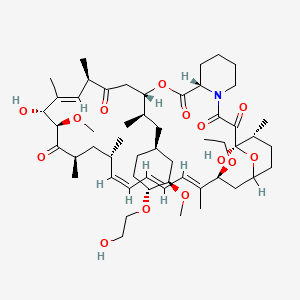

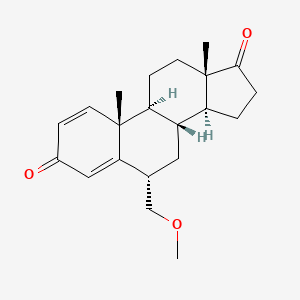
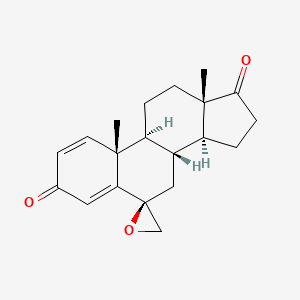
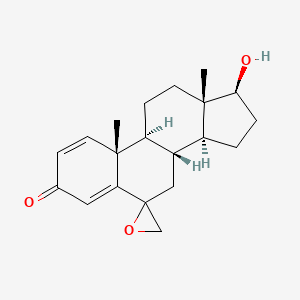
![(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B601114.png)
